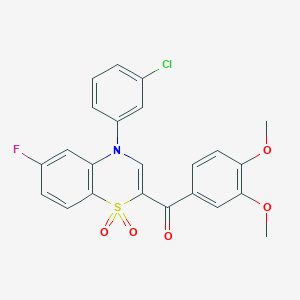

4-(3-chlorophenyl)-2-(3,4-dimethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine core, which is known for its diverse biological activities. The presence of chlorophenyl and dimethoxyphenyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or chloroform to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential applications in treating various diseases due to its ability to modulate intracellular signaling pathways.

Anticancer Properties

Research indicates that benzothiazine derivatives exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Benzothiazine derivatives have also been explored for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazine derivatives has been documented in several studies. Compounds with similar scaffolds have been found to reduce inflammation markers in vitro and in vivo, suggesting that 4-(3-chlorophenyl)-2-(3,4-dimethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione may also possess similar properties .

Biological Activities

The compound's biological activities extend beyond anticancer and antimicrobial effects. Here are some notable areas:

Enzyme Inhibition

The unique nitrogen and sulfur arrangement in the benzothiazine scaffold allows for selective inhibition of various enzymes. This property is crucial for designing drugs targeting specific pathways involved in disease progression .

Neuroprotective Effects

Recent studies have indicated that certain benzothiazine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Parkinson's disease . The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science due to its chromophoric properties.

Smart Materials

The compound's chromophoric features enable its use in smart materials such as pH sensors and electrochromic devices. These applications leverage the compound's ability to change color or fluorescence in response to environmental stimuli .

Photocatalysis

Research has shown that benzothiazine derivatives can act as photocatalysts in various chemical reactions. This property opens avenues for developing environmentally friendly catalytic processes that utilize light energy efficiently .

Wirkmechanismus

The mechanism of action of 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: This compound shares a similar core structure but has a different substituent on the phenyl ring.

4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: Another similar compound with a methoxy group instead of a dimethoxy group.

Uniqueness

The uniqueness of 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

The compound 4-(3-chlorophenyl)-2-(3,4-dimethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazine core and subsequent modifications to introduce the chlorophenyl and dimethoxybenzoyl substituents. The specific synthetic pathways can vary but generally follow established protocols for benzothiazine derivatives.

Anticancer Properties

Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer activity. For instance, research has shown that compounds similar to This compound can inhibit tumor growth in various cancer cell lines.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs).

Pharmacological Profile

A summary of the biological activities observed in studies is presented in the following table:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Apoptosis Induction | Activation of caspases | |

| Cell Cycle Regulation | Modulation of CDK activity |

Study 1: In Vitro Anticancer Activity

In a controlled study, This compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism behind the anticancer effects. The compound was found to induce G0/G1 phase arrest in the cell cycle, leading to decreased proliferation rates. This was accompanied by increased expression levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Eigenschaften

IUPAC Name |

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO5S/c1-30-19-8-6-14(10-20(19)31-2)23(27)22-13-26(17-5-3-4-15(24)11-17)18-12-16(25)7-9-21(18)32(22,28)29/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYWGNGORGNCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.